Introduction: The Versatile Heterocyclic Building Block
Introduction: The Versatile Heterocyclic Building Block
An In-Depth Technical Guide to 2-Hydrazinylpyridine Hydrochloride: Properties, Reactivity, and Applications
2-Hydrazinylpyridine and its hydrochloride salt are pivotal reagents in the landscape of synthetic organic and medicinal chemistry. Characterized by the fusion of a nucleophilic hydrazine moiety with an electron-deficient pyridine ring, this molecule serves as a versatile precursor for a vast array of more complex heterocyclic systems.[1][2] Its significance is particularly pronounced in drug discovery, where it functions as a key intermediate in the synthesis of therapeutic agents, including those with anti-cancer and anti-inflammatory properties.[2][3] This guide offers an in-depth exploration of the chemical properties, reactivity, synthesis, and safe handling of 2-Hydrazinylpyridine hydrochloride, tailored for researchers, scientists, and drug development professionals.
Physicochemical and Spectroscopic Properties
2-Hydrazinylpyridine is most commonly supplied and utilized as one of its hydrochloride salts to enhance stability and aqueous solubility.[4] It is crucial to distinguish between the free base, the monohydrochloride, and the dihydrochloride, as their physical properties differ significantly.
Core Chemical Properties
The properties of the free base and its common salt forms are summarized below for comparative analysis.
| Property | 2-Hydrazinylpyridine (Free Base) | 2-Hydrazinylpyridine Hydrochloride | 2-Hydrazinylpyridine Dihydrochloride |
| CAS Number | 4930-98-7[1][2][5] | 51169-05-2[6] | 62437-99-4[4] |
| Molecular Formula | C₅H₇N₃[2][5][7] | C₅H₈ClN₃[6] | C₅H₇N₃ · 2HCl[4] |
| Molecular Weight | 109.13 g/mol [2][5] | 145.59 g/mol [6][8] | 182.05 g/mol |
| Appearance | White to yellow/orange powder or red oil[2][9] | White solid[10] | White to off-white crystalline solid[4] |
| Melting Point | 44 - 48 °C[2] | ~183 °C (dec.)[9] | 212 - 213 °C (dec.) |
| Boiling Point | 90-92 °C @ 1 mmHg[9] | Not Applicable | Not Applicable |
| Solubility | Soluble in water (40 g/L at 25°C) and common organic solvents.[1] | Soluble in water.[4] | Soluble in water.[4] |
Spectroscopic Profile
Spectroscopic data is fundamental for reaction monitoring and structural confirmation.
| Spectroscopy | Data Interpretation |
| ¹H NMR | Characteristic signals include a downfield aromatic proton adjacent to the ring nitrogen (~8.1 ppm), other aromatic protons in the 6.6-7.5 ppm range, and broad signals for the -NH (~5.8 ppm) and -NH₂ (~3.8 ppm) protons, which are exchangeable.[9][11] |
| ¹³C NMR | The spectrum shows five distinct signals for the pyridine ring carbons, with the carbon atom attached to the hydrazine group appearing at a characteristic chemical shift.[12] |
| IR Spectroscopy | Key vibrational bands include N-H stretching frequencies for the hydrazine group, C=N and C=C stretching from the pyridine ring, and N-H bending.[8][13] |
| Mass Spec. | The [M+H]⁺ ion for the free base is observed at m/z 110.1.[9] |
Chemical Reactivity and Synthetic Utility
The synthetic value of 2-hydrazinylpyridine hydrochloride stems from the high nucleophilicity of the terminal nitrogen atom of the hydrazine group. This allows it to readily participate in condensation reactions, particularly with carbonyl compounds, and serve as a precursor for building more complex heterocyclic scaffolds.
Hydrazone Formation: A Gateway to Bioactive Molecules
The reaction with aldehydes and ketones to form hydrazones is one of the most fundamental transformations of 2-hydrazinylpyridine. This reaction is often the first step in the synthesis of various biologically active molecules and ligands for coordination chemistry.[2] The acidic conditions provided by the hydrochloride salt can catalyze this condensation.
Causality Explanation: The lone pair of electrons on the terminal -NH₂ group acts as a potent nucleophile, attacking the electrophilic carbonyl carbon. The subsequent dehydration, often acid-catalyzed, results in the formation of a stable C=N double bond, yielding the corresponding pyridin-2-ylhydrazone.
Caption: Fig 1: Reaction pathway for hydrazone formation.
Synthesis of Fused Heterocycles
2-Hydrazinylpyridine is a critical starting material for constructing fused heterocyclic systems like pyrazoles, triazolopyridines, and pyridotriazines. These scaffolds are prevalent in many pharmaceutical compounds. For instance, reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazolyl-pyridine derivatives.[14]
Synthesis Protocol: 2-Hydrazinylpyridine from 2-Chloropyridine
A common and scalable laboratory synthesis involves the nucleophilic aromatic substitution of 2-chloropyridine with hydrazine hydrate.[9][15]
Protocol Trustworthiness: This protocol incorporates reaction monitoring via Thin Layer Chromatography (TLC) and a comprehensive workup and purification procedure to ensure the isolation of a high-purity product. The use of a significant excess of hydrazine hydrate is a critical experimental choice to maximize the yield of the desired monosubstituted product and minimize the formation of undesired bis-pyridine byproducts.[16]
Step-by-Step Methodology
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 2-chloropyridine (1 eq., e.g., 20 g, 0.176 mol).
-
Reagent Addition: Add a large excess of hydrazine hydrate (10 volumes, e.g., 200 mL).
-
Heating: Heat the reaction mixture to 100 °C and stir vigorously for 24-48 hours.
-
Reaction Monitoring: Monitor the consumption of 2-chloropyridine by TLC (e.g., using a mobile phase of 8:2 ethyl acetate/methanol).[15]
-
Quenching and Workup: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with water (e.g., 200 mL).
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (e.g., 5 x 500 mL). The multiple extractions are necessary to recover the product efficiently.
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude 2-hydrazinopyridine, often as a red oil or solid.[9]
-
Purification (Optional): The crude product can be further purified by vacuum distillation or recrystallization from a suitable solvent system like Et₂O/hexane.[9]
Caption: Fig 2: Experimental workflow for the synthesis of 2-hydrazinopyridine.
Applications in Research and Development
The utility of 2-hydrazinylpyridine hydrochloride extends across several scientific domains.
-
Pharmaceutical Development: It is a cornerstone intermediate for synthesizing a wide range of pharmaceuticals, particularly anti-cancer agents.[2][3]
-
Agrochemicals: It is used in the formulation of pesticides and herbicides.[2]
-
Coordination Chemistry: The molecule acts as a bidentate ligand, forming stable complexes with various metal ions, which are studied for their catalytic and material properties.[2]
-
Analytical Chemistry: Derivatives are used as reagents for the detection and quantification of carbonyl compounds in quality control settings.[2]
Safety, Handling, and Storage
As with all hydrazine derivatives, 2-hydrazinylpyridine hydrochloride must be handled with appropriate caution.
Hazard Identification
According to the Globally Harmonized System (GHS), this chemical is classified as hazardous.[1][5][6]
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[17] Use a dust mask or conduct work in a well-ventilated fume hood.
-
Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.[17]
-
First Aid: In case of skin contact, wash immediately with plenty of soap and water.[18] For eye contact, rinse cautiously with water for several minutes.[17][18] If inhaled, move the person to fresh air.[18] Seek medical attention if irritation persists.
Storage
Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.[4][18] Some suppliers recommend storage at 2 - 8 °C under an inert gas atmosphere.[2]
References
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PubChem. (n.d.). 2-Hydrazinylpyridine hydrochloride. National Center for Biotechnology Information. Retrieved from [Link]
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Solulink, Inc. (2006, October 18). MATERIAL SAFETY DATA SHEET: 2-Hydrazinopyridine.hydrochloride. Retrieved from [Link]
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NIST. (n.d.). 2-Hydrazinopyridine, hydrochloride. NIST Chemistry WebBook. Retrieved from [Link]
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PubChem. (n.d.). 2-Hydrazinopyridine. National Center for Biotechnology Information. Retrieved from [Link]
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NIST. (n.d.). 2-Hydrazinopyridine. NIST Chemistry WebBook. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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ResearchGate. (2014, November 18). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]
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Cheméo. (n.d.). Chemical Properties of 2-Hydrazinopyridine (CAS 4930-98-7). Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO., LTD. (2025, December 28). 2-Hydrazinopyridine: A Key Player in Pharmaceutical Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
- Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
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Pipzine Chemicals. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]
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